Wild-Type Penicillin Acylase Shows Negligible Hydrolysis of Glutarylleucine Versus Evolved Mutants That Gain >100-Fold Catalytic Efficiency
Wild-type penicillin G acylase from Escherichia coli ATCC 11105 exhibits no measurable growth-supporting hydrolysis of glutarylleucine at pH 5–6, whereas two independently evolved 'second-generation' mutants (F71C and F71L in the B-subunit) hydrolyze the compound with second-order rate constants of 48 M⁻¹ s⁻¹ and 77 M⁻¹ s⁻¹, respectively [1]. The catalytic efficiency (k_cat/K_m) of these mutants toward glutarylleucine is increased at least 100-fold relative to the wild-type enzyme; by contrast, the same mutations improve k_cat/K_m for phenylacetyl-leaving-group substrates by no more than a factor of ten [2]. This differential demonstrates that glutarylleucine is a uniquely selective substrate for the evolved enzyme phenotype.
| Evidence Dimension | Catalytic efficiency (k_cat/K_m fold-increase over wild-type) and second-order rate constant (M⁻¹ s⁻¹) |
|---|---|
| Target Compound Data | At least 100-fold increase in k_cat/K_m; second-order rate constants of 48 and 77 M⁻¹ s⁻¹ (two mutant amidases) |
| Comparator Or Baseline | Wild-type penicillin acylase: negligible hydrolysis (no growth on glutarylleucine minimal medium); phenylacetyl substrates: ≤10-fold increase in k_cat/K_m for the same mutants |
| Quantified Difference | ≥100-fold vs. wild-type for glutarylleucine; ≥10-fold differential vs. phenylacetyl substrates |
| Conditions | pH 5–6; purified penicillin acylase variants from E. coli; substrate: glutaryl-L-leucine; assayed via leucine auxotroph growth and direct kinetic measurement |
Why This Matters
A compound that is essentially inert toward the wild-type enzyme but highly reactive toward engineered variants provides an unambiguous positive signal in mutant screening and enzyme engineering campaigns, eliminating background from host-cell amidases.
- [1] Forney LJ, Wong DC, Ferber DM. Selection of amidases with novel substrate specificities from penicillin amidase of Escherichia coli. Appl Environ Microbiol. 1989;55(10):2550-2555. PMID: 2690733. View Source
- [2] Morillas M, McVey CE, Brannigan JA, Ladurner AG, Forney LJ, Virden R. Mutations of penicillin acylase residue B71 extend substrate specificity by decreasing steric constraints for substrate binding. Biochem J. 2003;371(Pt 1):143-150. PMID: 12511194. View Source
